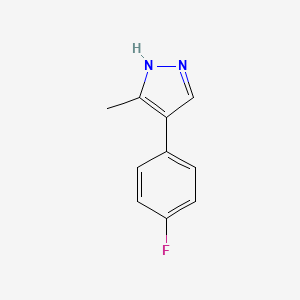

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

Overview

Description

The compound “4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-fluorophenyl group indicates the presence of a phenyl ring with a fluorine atom at the 4th position .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. A study on the synthesis of a similar compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, involved a single-step chemical synthesis .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the molecular geometry, bond lengths, and angles, as well as the electronic structure of the molecule .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a study on a benzyl(4-fluorophenyl)phenylphosphine oxide-modified epoxy resin showed that the compound could be modified by electrochemical oxidation in the presence of chloride ions . The resulting inactive chlorinated polymer was then reactivated by p-doping in acetonitrile containing 0.5 M Et4NBF4 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. These properties include solubility, melting point, boiling point, density, refractive index, and specific rotation .Scientific Research Applications

Synthesis and Structural Characterization

- Isostructural Synthesis : A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) details the synthesis of isostructural 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole derivatives and their structural characterization through single crystal diffraction. These compounds are planar with one of the fluorophenyl groups oriented perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal Structures

- X-Ray Crystal Structure Determination : Loh et al. (2013) synthesized various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, characterized by X-ray single crystal structure determination. This helped in understanding the molecular conformations and dihedral angles of these compounds (Loh et al., 2013).

Medicinal Importance and Biological Properties

- Novel Drug Synthesis and Properties : Thangarasu, Manikandan, and Thamaraiselvi (2019) studied the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazole derivatives and their antioxidant, anti-breast cancer, and anti-inflammatory properties. The study included molecular docking to examine the interaction with key enzymes, highlighting the compound's potential as a future drug (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Computational Studies and Molecular Docking

- Computational Evaluation for Pharmaceutical Potential : Thomas et al. (2018) conducted a detailed computational evaluation of two pyrazole derivatives, including one with a 4-fluorophenyl group. This study used techniques like density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking to explore the reactive properties and potential pharmaceutical applications (Thomas et al., 2018).

Antitubercular Evaluation

- Synthesis and Antitubercular Activity : Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The study included a 3D-QSAR analysis correlating chemical structures with biological activity, providing insights for designing more potent antitubercular agents (Khunt et al., 2012).

Antioxidant and Anticancer Properties

- Antioxidant and Anticancer Agent : Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles, including a compound with a 4-fluorophenyl-1H-pyrazol group. The study demonstrated the compound's potent antioxidant activity and cytotoxic effect on hepatocellular carcinoma cell lines, indicating its potential as an anticancer agent (Sunil et al., 2010).

Safety And Hazards

Like all chemicals, pyrazole derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling these compounds, including wearing protective clothing and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCYVPANABQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)

![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)

![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)